molecular formula C22H25N3O4 B427003 1-(4-methoxyphenyl)-N-[4-(4-morpholinyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide

1-(4-methoxyphenyl)-N-[4-(4-morpholinyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B427003
M. Wt: 395.5g/mol
InChI Key: KUVUOEIEPFLZSK-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a morpholine ring, and a methoxyphenyl group

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-N-[4-(4-morpholinyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with an appropriate nucleophile.

    Attachment of the Morpholine Ring: This can be done through an amide coupling reaction, where the morpholine ring is introduced to the pyrrolidine ring.

    Final Coupling: The final step involves coupling the intermediate with a carboxamide group under specific reaction conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, where nucleophiles replace the methoxy group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acid and amine derivatives.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-[4-(4-morpholinyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:

    1-(4-Methoxyphenyl)-3-morpholin-4-yl-propan-1-one: This compound shares the methoxyphenyl and morpholine groups but differs in the core structure, leading to different chemical properties and applications.

    2-(3-Methoxyphenyl)-1-morpholin-4-yl-ethanethione:

    1-(4-Methoxy-3-nitro-phenyl)-propan-1-one: This compound includes a nitro group, which significantly alters its chemical behavior compared to the carboxamide derivative.

The uniqueness of 1-(4-methoxyphenyl)-N-[4-(4-morpholinyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H25N3O4/c1-28-20-8-6-19(7-9-20)25-15-16(14-21(25)26)22(27)23-17-2-4-18(5-3-17)24-10-12-29-13-11-24/h2-9,16H,10-15H2,1H3,(H,23,27)

InChI Key

KUVUOEIEPFLZSK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)N4CCOCC4

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)N4CCOCC4

Origin of Product

United States

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